molecular formula C9H7BrN2O2 B6263911 methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1934399-90-2

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B6263911
CAS RN: 1934399-90-2
M. Wt: 255.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is not directly available. The related compound “6-Bromo-1H-pyrrolo[2,3-b]pyridine” has the InChI code 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available. The related compound “6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature and should be stored in a dark place in an inert atmosphere .

Scientific Research Applications

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is widely used in scientific research and has been studied for its potential applications in various fields. It has been used as a reagent in the synthesis of various pharmaceuticals and other compounds, such as anticancer agents, antifungal agents, and anti-inflammatory agents. This compound has also been studied for its potential use as a catalyst in organic synthesis. In addition, it has been used as a model compound for studying the mechanism of action of various drugs and as a probe for understanding the structure and function of proteins.

Mechanism of Action

Target of Action

The primary targets of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The compound affects the FGF-FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound disrupts these pathways, particularly the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Advantages and Limitations for Lab Experiments

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful reagent for laboratory experiments, as it is relatively inexpensive and easy to synthesize. It is also soluble in polar solvents and is relatively stable. However, this compound is toxic and should be handled with care. In addition, the compound has a low solubility in non-polar solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are still being explored, and there are many potential future directions for research. For example, further studies could be conducted to understand the mechanism of action of this compound and to identify possible new uses for the compound. In addition, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted to explore the potential uses of this compound in drug discovery and development.

Synthesis Methods

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized from the reaction of 2-bromopyridine and methyl chloroformate in the presence of base. In this reaction, the base serves to deprotonate the 2-bromopyridine, and the resulting anion reacts with the methyl chloroformate to form this compound. The reaction is shown below:
2-Bromopyridine + Methyl chloroformate → this compound + HCl

Safety and Hazards

The safety and hazards of “Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” are not directly available. The related compound “6-Bromo-1H-pyrrolo[2,3-b]pyridine” has hazard statements H302-H317-H318-H411 and precautionary statements P273-P280-P305+P351+P338 .

properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDVASEENUADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934399-90-2
Record name methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.